

Meluadrine Tartrate: A Technical Whitepaper on a Selective β2-Adrenergic Agonist

Author: BenchChem Technical Support Team. Date: December 2025

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Abstract

Meluadrine tartrate (CAS Number 134865-37-5), also known by its developmental code name KUR-1246, is a potent and selective β 2-adrenergic receptor agonist.[1] Investigated primarily for its tocolytic properties, **meluadrine tartrate** demonstrated significant potential in relaxing uterine smooth muscle, a critical factor in the management of preterm labor. This document provides a comprehensive technical overview of **meluadrine tartrate**, including its mechanism of action, pharmacological properties, and detailed experimental methodologies for its characterization. All quantitative data are presented in structured tables, and key biological pathways and experimental workflows are visualized using diagrams. Although development was discontinued, the data available on **meluadrine tartrate** provides valuable insights for the development of novel β 2-adrenergic agonists.

Introduction

Meluadrine tartrate is the tartrate salt of meluadrine, a sympathomimetic amine that acts as a selective agonist for the β 2-adrenergic receptor. It was developed with the therapeutic goal of uterine relaxation (tocolysis) to prevent premature labor. Its mechanism of action is centered on the activation of β 2-adrenergic receptors in the myometrium, leading to a cascade of intracellular events that result in smooth muscle relaxation and a decrease in the intensity of uterine contractions.

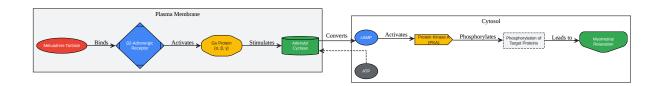


Physicochemical Properties

| Property | Value | Reference |
|-------------------|------------------|-----------|
| CAS Number | 134865-37-5 | |
| Molecular Formula | C16H24CINO8 | |
| Molecular Weight | 393.8 g/mol | _ |
| Synonyms | KUR-1246, HSR-81 | |

Pharmacology Mechanism of Action

Meluadrine tartrate exerts its pharmacological effects by selectively binding to and activating β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs). The binding of meluadrine tartrate initiates a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The activated Gαs subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates protein kinase A (PKA), which in turn phosphorylates various intracellular proteins. This phosphorylation cascade ultimately results in a decrease in intracellular calcium concentrations and the inhibition of myosin light-chain kinase, leading to the relaxation of uterine smooth muscle.





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Caption: β2-Adrenergic Receptor Signaling Pathway. (Within 100 characters)

Receptor Binding Affinity and Selectivity

Meluadrine tartrate exhibits a high affinity and selectivity for the β 2-adrenergic receptor compared to β 1 and β 3 subtypes. This selectivity is crucial for its therapeutic application as a tocolytic agent, as it minimizes potential cardiovascular side effects associated with β 1-adrenergic receptor stimulation.

| Receptor Subtype | pKi | IC50 Ratio (β1/ β2) | IC50 Ratio (β3/ β2) | Reference |
|-------------------------------------|-------------|------------------------|------------------------|-----------|
| Human β1- Adrenergic Receptor | 5.75 ± 0.03 | 39.2 | - | [1] |
| Human β2- Adrenergic Receptor | 7.59 ± 0.08 | - | - | [1] |
| Human β3- Adrenergic Receptor | 4.75 ± 0.03 | - | 198.2 | [1] |

In Vivo Potency

Studies in pregnant animal models have demonstrated the potent uterine relaxant effects of **meluadrine tartrate**.

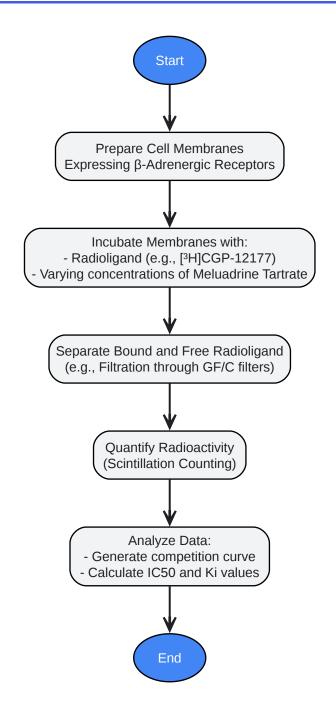


| Animal Model | Parameter | Value | Reference |
|---------------|---|----------------|-----------|
| Pregnant Rats | ED30 (inhibition of spontaneous uterine contractions) | 0.13 μg/kg/min | [1] |
| Pregnant Rats | ED50 (inhibition of spontaneous uterine motility) | 1.1 μg/kg/min | |

Experimental Protocols Radioligand Displacement Assay for Receptor Binding Affinity

This protocol outlines the general procedure for determining the binding affinity of **meluadrine tartrate** for β -adrenergic receptor subtypes using a radioligand displacement assay.





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Caption: Radioligand Binding Assay Workflow. (Within 100 characters)

Methodology:

- Membrane Preparation:
 - \circ Cells or tissues expressing the target β-adrenergic receptor subtype (β1, β2, or β3) are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.



- The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.
- The supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the cell membranes.
- The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

· Binding Assay:

- In assay tubes, a constant concentration of a suitable radioligand (e.g., [3H]CGP-12177) is incubated with the prepared cell membranes.
- Increasing concentrations of unlabeled meluadrine tartrate are added to compete with the radioligand for receptor binding.
- Non-specific binding is determined in the presence of a high concentration of a non-selective β-adrenergic antagonist (e.g., propranolol).
- The reaction is incubated at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.

• Separation and Quantification:

- The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) to separate the receptor-bound radioligand from the free radioligand.
- The filters are washed with cold buffer to remove any unbound radioligand.
- The radioactivity retained on the filters is quantified using a liquid scintillation counter.

Data Analysis:

- The specific binding is calculated by subtracting the non-specific binding from the total binding.
- A competition curve is generated by plotting the percentage of specific binding against the logarithm of the meluadrine tartrate concentration.

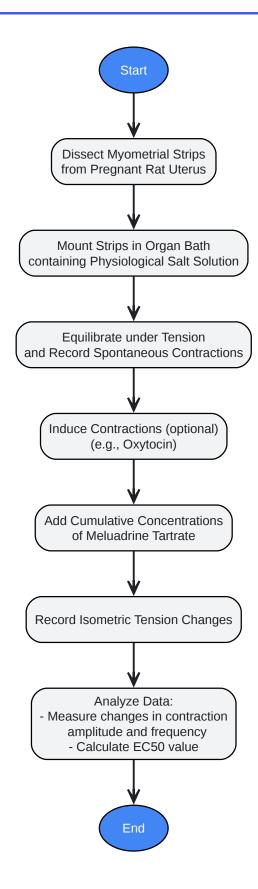


- The IC50 value (the concentration of **meluadrine tartrate** that inhibits 50% of the specific radioligand binding) is determined from the curve.
- The Ki value (the inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation.

In Vitro Uterine Contraction Inhibition Assay

This protocol describes the methodology for assessing the functional effect of **meluadrine tartrate** on uterine smooth muscle contractility using an isolated organ bath system.





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Caption: In Vitro Uterine Contraction Assay Workflow. (Within 100 characters)



Methodology:

Tissue Preparation:

- Uterine horns are isolated from pregnant rats (e.g., late-gestation Sprague-Dawley rats).
- Longitudinal myometrial strips of a standardized size are carefully dissected in a physiological salt solution (e.g., Krebs-Henseleit solution).

Organ Bath Setup:

- The myometrial strips are mounted vertically in an organ bath chamber containing physiological salt solution, maintained at 37°C and continuously aerated with a gas mixture (e.g., 95% O₂ / 5% CO₂).
- One end of the strip is fixed to a stationary hook, and the other is connected to an isometric force transducer.

Equilibration and Contraction Recording:

- The strips are allowed to equilibrate under a resting tension for a specified period until stable spontaneous contractions are observed.
- Isometric contractions are recorded using a data acquisition system.
- Optionally, uterine contractions can be induced or potentiated by adding an agonist such as oxytocin to the bath.

Drug Administration and Data Collection:

- Once stable contractions are established, cumulative concentrations of meluadrine tartrate are added to the organ bath.
- The effects of each concentration on the amplitude and frequency of uterine contractions are recorded for a set period.

Data Analysis:



- The inhibitory effect of **meluadrine tartrate** is quantified by measuring the percentage reduction in the amplitude and/or frequency of contractions compared to the baseline.
- A dose-response curve is constructed, and the EC50 value (the concentration of meluadrine tartrate that produces 50% of the maximal inhibitory effect) is calculated.

Pharmacokinetics

Limited pharmacokinetic data is available in the public domain. Studies in pregnant rats and guinea pigs have indicated that the transplacental passage of **meluadrine tartrate** is approximately one-half to one-third of that of ritodrine hydrochloride. In puerperal rats, the transmigration of **meluadrine tartrate** to milk was found to disappear by 48 hours after injection.

Conclusion

Meluadrine tartrate is a potent and selective $\beta 2$ -adrenergic receptor agonist with significant tocolytic activity demonstrated in preclinical models. Its high selectivity for the $\beta 2$ -adrenergic receptor subtype suggests a favorable safety profile with a reduced potential for cardiovascular side effects compared to less selective agents. The experimental protocols and data presented in this whitepaper provide a detailed technical foundation for researchers and drug development professionals interested in the pharmacology of $\beta 2$ -adrenergic agonists and the development of novel tocolytic agents. While its clinical development was not pursued, the study of **meluadrine tartrate** has contributed to the understanding of $\beta 2$ -adrenergic receptor pharmacology in the context of uterine relaxation.

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References

 1. Pharmacological characterization of KUR-1246, a selective uterine relaxant - PubMed [pubmed.ncbi.nlm.nih.gov]



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